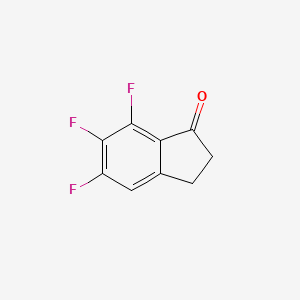

![molecular formula C30H33N3O3 B3012399 4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 1112288-89-7](/img/structure/B3012399.png)

4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one" is a derivative that falls within the class of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives. These derivatives have been synthesized and evaluated for their potential as anti-Alzheimer's agents, inspired by the lead compound donepezil, which is a major drug for Alzheimer's disease management .

Synthesis Analysis

The synthesis of related compounds involves the replacement of the 5,6-dimethoxy-1-indanone moiety with N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) structures and the substitution of the spacer linkage in donepezil. The compounds are characterized for structural conformity and purity using various techniques, including in-vivo and in-vitro evaluations .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by spectroscopic methods such as IR, NMR, and UV-vis spectroscopy. For instance, the compound 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was synthesized and characterized, with its solid-state structure determined by single-crystal X-ray diffraction. Quantum chemical calculations using density functional theory (DFT) have also been employed to predict the molecular and spectroscopic features of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, N-alkylation, and the Staudinger/aza-Wittig protocol. For example, the synthesis of imidazo[1,2-a]pyridines and indoles from aminoisoxazol-5(2H)-ones with triethylamine demonstrates the reactivity of these compounds under basic conditions . The reactions are carefully designed to retain key functionalities and interactions, such as carbonyl and dimethoxyphenyl groups, which are important for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features. The presence of various functional groups, such as the pyrrolidin-2-one or imidazolidin-2-one head and the benzylated tail, influences their pharmacological profile. The compounds synthesized showed satisfactory results in comparison to donepezil, with some displaying excellent anti-Alzheimer's profiles . The spectroscopic characterization provides insights into the electronic structure and potential reactivity of these molecules .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Synthesis of Derivatives

Research by Zohdi, Osman, and Abdelhamid (1997) involved the synthesis of various heterocyclic compounds including imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and isoxazole derivatives, highlighting the versatility of similar compounds in organic synthesis (Zohdi, Osman, & Abdelhamid, 1997).

One-Pot Synthesis Methods

Adib, Sheikhi, and Rezaei (2011) described a one-pot synthesis approach for imidazo[1,2-a]pyridines, which could be relevant for the efficient synthesis of related compounds (Adib, Sheikhi, & Rezaei, 2011).

Catalytic Applications

- Gold(I)-Catalyzed Rearrangements: Hashmi, Yang, and Rominger (2012) explored the use of gold(I) catalysis in the rearrangement of silyloxy-1,5-enynes, a method potentially applicable to the synthesis of compounds like the one (Hashmi, Yang, & Rominger, 2012).

Optically Active Derivatives

- Optically Active Imidazole N-Oxides: Mlostoń, Wróblewska, Obijalska, and Heimgartner (2013) synthesized optically active imidazole N-oxides, demonstrating the potential for creating chiral versions of related compounds (Mlostoń, Wróblewska, Obijalska, & Heimgartner, 2013).

Antimicrobial Activity

- Antimicrobial Derivatives: Rusnak, Lytvyn, Skripskaya, Blinder, Pitkovych, Yagodinets, and Obushak (2019) reported on the synthesis and antimicrobial activity of derivatives containing imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, indicating the potential biological activity of similar compounds (Rusnak et al., 2019).

Radiolabeling and Imaging

- Synthesis for Imaging Studies: Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, and Katsifis (2008) synthesized and evaluated substituted imidazo[1,2-a]pyridines for studying peripheral benzodiazepine receptors using positron emission tomography, an approach that could be adapted for similar compounds (Fookes et al., 2008).

Propiedades

IUPAC Name |

4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O3/c1-20(2)22-12-14-25(15-13-22)36-19-24(34)18-33-28-11-7-5-9-26(28)31-30(33)23-16-29(35)32(17-23)27-10-6-4-8-21(27)3/h4-15,20,23-24,34H,16-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPQHPBYHQGJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)